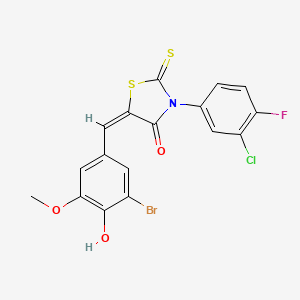![molecular formula C20H16ClNO3S B4541897 5-[4-(allyloxy)benzylidene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4541897.png)
5-[4-(allyloxy)benzylidene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
Thiazolidine-2,4-diones and their derivatives have been extensively studied for their pharmacological properties, including antidiabetic, antimicrobial, and anticancer activities. The compound falls into this category, where modifications on the thiazolidine-2,4-dione core structure, such as the introduction of allyloxy and chlorobenzyl groups, are explored for enhanced biological activities.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives involves key reactions like Claisen condensation and Knoevenagel condensation, followed by modifications such as allylation and acylation. Such synthetic routes aim to introduce various substituents to the thiazolidine ring to study their impact on biological activity and physicochemical properties (Sohda et al., 1982).
Molecular Structure Analysis
Structural analysis of thiazolidine-2,4-dione derivatives through spectroscopic methods like IR, UV, Mass, 1H, and 13C NMR, and sometimes X-ray crystallography, confirms the intended modifications and helps in understanding the structure-activity relationship (SAR) of these molecules (Fatma et al., 2018).
Chemical Reactions and Properties
Thiazolidine-2,4-diones undergo various chemical reactions, including cycloadditions, oxidative dethionation, and biotransformations, to yield novel derivatives with potentially enhanced biological activities. These reactions not only expand the chemical diversity of the thiazolidine-2,4-dione derivatives but also provide insights into their reactivity and functional group tolerance (Singh & Devi, 2017).
Physical Properties Analysis
The physical properties of thiazolidine-2,4-dione derivatives, including solubility, melting point, and crystallinity, are crucial for their pharmacokinetic profile and bioavailability. These properties are influenced by the nature and position of substituents on the thiazolidine core (Yang & Yang, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and redox potential, of thiazolidine-2,4-dione derivatives, are essential for their biological activity and mechanism of action. Modifications on the core structure aim to enhance these properties for better therapeutic outcomes (Thari et al., 2020).
Propriétés
IUPAC Name |
(5Z)-3-[(2-chlorophenyl)methyl]-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-2-11-25-16-9-7-14(8-10-16)12-18-19(23)22(20(24)26-18)13-15-5-3-4-6-17(15)21/h2-10,12H,1,11,13H2/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJOWFVNQIBXBN-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



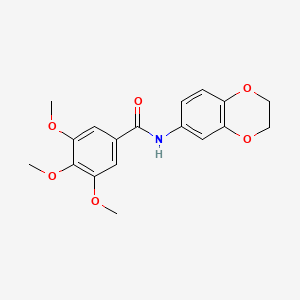
![4-methoxy-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4541832.png)
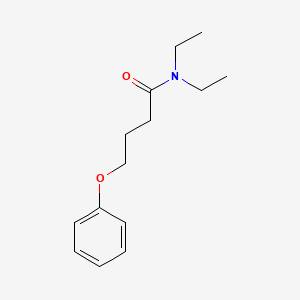
![2-ethyl-1-[2-(propylsulfonyl)benzoyl]piperidine](/img/structure/B4541847.png)

![2-[(4-biphenylyloxy)acetyl]-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4541860.png)
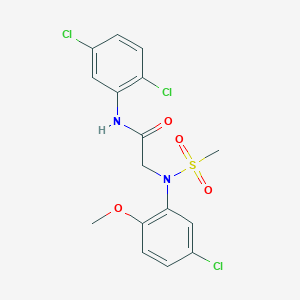
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4541863.png)
![1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-methylpiperazine](/img/structure/B4541881.png)

![2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7-(3-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541886.png)
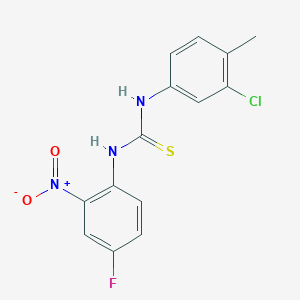
![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[4-(4-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4541907.png)
